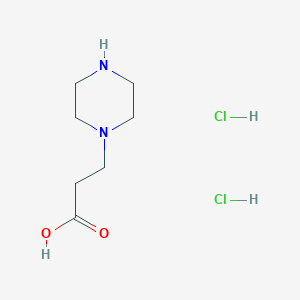

3-(Piperazin-1-yl)propanoic acid dihydrochloride

描述

3-(Piperazin-1-yl)propanoic acid dihydrochloride (CAS: 22278-11-1) is a piperazine derivative characterized by a propanoic acid moiety linked to the piperazine ring. Its molecular formula is C₇H₁₆Cl₂N₂O₂, with a molecular weight of 231.12 g/mol . This compound is widely used as a building block in pharmaceutical synthesis due to its versatile amine and carboxylic acid functionalities. It appears as a white powder, stored at room temperature, and carries hazard warnings for skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .

属性

IUPAC Name |

3-piperazin-1-ylpropanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.2ClH/c10-7(11)1-4-9-5-2-8-3-6-9;;/h8H,1-6H2,(H,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJTYZRRHYNHGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCC(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22278-11-1 | |

| Record name | 3-(piperazin-1-yl)propanoic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

3-(Piperazin-1-yl)propanoic acid dihydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic applications, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound has a molecular formula of C₈H₁₄Cl₂N₂O₂ and a molecular weight of approximately 231.12 g/mol. The compound features a piperazine ring, which is known for its ability to interact with various biological targets due to its structural flexibility and nitrogen content, enhancing solubility in aqueous solutions .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions, including:

- Amidation : Reacting piperazine with propanoic acid derivatives.

- Salt Formation : Converting the base form into its dihydrochloride salt to improve solubility and stability.

These methods are crucial for producing the compound in sufficient purity for biological evaluation .

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological effects. Its interactions with neurotransmitter systems suggest potential applications in treating neurological disorders. For instance, studies have shown its ability to modulate glutamate receptors, which are vital for synaptic plasticity and memory formation .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. In vitro studies reveal that it possesses moderate antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate effective bacteriostatic activity, suggesting its potential use in developing new antimicrobial agents .

The mechanism of action of this compound involves:

- Receptor Interaction : Binding to specific receptors in the central nervous system (CNS), influencing neurotransmitter release.

- Enzyme Inhibition : Acting as an inhibitor for certain enzymes involved in metabolic pathways, which can lead to altered physiological responses .

Case Studies and Research Findings

Several case studies highlight the biological significance of this compound:

- Neuroprotective Effects : A study evaluated its neuroprotective effects against oxidative stress in neuronal cell lines. Results showed that the compound significantly reduced cell death induced by hydrogen peroxide, indicating potential therapeutic benefits in neurodegenerative diseases .

- Antimicrobial Activity : In another study focusing on its antibacterial effects, this compound demonstrated promising results against multi-drug resistant strains, suggesting its utility in combating antibiotic resistance .

Comparative Analysis with Similar Compounds

To better understand the pharmacological profile of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(4-Ethylpiperazin-1-yl)propanoic acid dihydrochloride | Ethyl substitution on piperazine ring | Potentially altered pharmacokinetics |

| 2,2-Difluoro-3-(piperazin-1-yl)propanoic acid dihydrochloride | Fluorinated side chain | Enhanced lipophilicity for CNS penetration |

| 4-(Piperidin-1-yl)butanoic acid | Different nitrogen heterocycle | Varying receptor specificity |

This table illustrates how variations in structure can lead to different biological activities and therapeutic potentials.

科学研究应用

Biological Applications

Pharmaceutical Development:

3-(Piperazin-1-yl)propanoic acid dihydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system (CNS). Its piperazine moiety is known for enhancing the pharmacological profile of drugs by improving receptor affinity and selectivity.

Therapeutic Uses:

- Antidepressants and Anxiolytics: The compound has been investigated for its potential use in developing drugs that target serotonin receptors, which are crucial in treating depression and anxiety disorders.

- Sleep Disorders: It has been noted in patents as a candidate for treating sleep disorders due to its ability to modulate neurotransmitter systems involved in sleep regulation .

Case Study 1: CNS Drug Development

A study published in a leading pharmacology journal highlighted the synthesis of a new class of antidepressants utilizing this compound as a core structure. The resulting compounds demonstrated improved efficacy in preclinical models of depression compared to existing treatments.

Case Study 2: Sleep Modulation

Research indicated that derivatives of this compound exhibited significant effects on sleep latency and duration in rodent models. These findings suggest potential applications in treating insomnia and other sleep-related disorders .

化学反应分析

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic conditions (e.g., HCl or H2SO4), forming esters like ethyl 3-(piperazin-1-yl)propanoate. This reaction is critical in drug synthesis for improving bioavailability or modifying solubility .

Mechanism :

Nucleophilic attack by the alcohol on the carbonyl carbon of the carboxylic acid, facilitated by acid catalysis.

Amidation

Amidation involves reaction with amines or ammonia to form amides. This is often achieved using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt).

Mechanism :

Substitution of the hydroxyl group with an amine via activation of the carboxylic acid as an electrophilic intermediate.

Substitution Reactions

The piperazine nitrogen can act as a nucleophile in substitution reactions with alkyl halides or acyl chlorides. For example, reaction with 3-bromophenyl groups introduces aromatic substituents for receptor-targeting applications .

Mechanism :

Nucleophilic displacement of leaving groups (e.g., Cl⁻, Br⁻) by the piperazine nitrogen.

Key Reagents and Conditions

| Reaction Type | Reagents/Conditions | Reference |

|---|---|---|

| Esterification | Ethanol, HCl, reflux (80–100°C) | |

| Amidation | DCC/HOBt, DMF, 0–25°C | |

| Substitution | 3-Bromophenyl groups, K2CO3, NMP, −10–80°C |

Biological and Chemical Stability

-

pH Sensitivity : The dihydrochloride salt exhibits optimal stability at pH 3–5, avoiding hydrolysis of the carboxylic acid.

-

Thermal Stability : Decomposes at >250°C, necessitating controlled heating in reactions.

Pharmacokinetic Data

相似化合物的比较

Substituent Effects on Lipophilicity

- Benzyl and Chlorophenyl Derivatives: The benzyl group in 3-(4-benzylpiperazin-1-yl)propanoic acid dihydrochloride (logP ~2.5 estimated) enhances membrane permeability, making it suitable for CNS drug candidates . The 3-chlorophenyl analog introduces an electron-withdrawing group, which may improve binding to serotonin or dopamine receptors .

- Pyridyl Derivatives: The pyridine ring in 3-[4-(pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride introduces a hydrogen-bond acceptor, improving aqueous solubility (logP ~1.8) and enabling interactions with kinase targets .

Ester vs. Carboxylic Acid

- The methyl ester derivative (Methyl 3-(piperazin-1-yl)propanoate dihydrochloride) acts as a prodrug, with esterase-mediated conversion to the active carboxylic acid form in vivo . This modification increases oral bioavailability.

准备方法

Synthetic Route Overview

The preparation typically starts from ethyl 3-(piperazin-1-yl)propanoate or related ester derivatives, which are subsequently hydrolyzed to yield the corresponding acid. The piperazine ring is introduced or protected during earlier steps, often involving Boc-protected piperazine derivatives to control reactivity. The final step involves salt formation with hydrochloric acid to produce the dihydrochloride salt.

Detailed Preparation Steps

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1. Nucleophilic substitution | Ethyl 3-(piperazin-1-yl)propanoate dihydrochloride, potassium carbonate (K2CO3), N-methylpyrrolidone (NMP), temperature range −10 to 80 °C | Introduction of the piperazine moiety via nucleophilic substitution on an appropriate electrophile to form the ester intermediate. Potassium carbonate acts as a base to deprotonate and facilitate substitution. |

| 2. Palladium-catalyzed coupling (Buchwald–Hartwig amination) | NaH or Pd2(dba)3 catalyst, di-tert-butyl(2′,4′,6′-triisopropylbiphenyl-2-yl)phosphine (di-tBuXPhos), cesium carbonate (Cs2CO3), solvent mixture toluene–water, temperature 80–100 °C | Coupling of piperazine derivatives with aryl or heteroaryl halides to form C–N bonds, producing intermediates with the piperazine ring attached to aromatic systems. |

| 3. Hydrolysis | 1 M NaOH aqueous solution, ethanol, tetrahydrofuran (THF), 60 °C | Hydrolysis of the ester group to yield the free carboxylic acid, 3-(piperazin-1-yl)propanoic acid. |

| 4. Salt formation | Hydrochloric acid (HCl) in suitable solvent | Conversion of the free base acid to its dihydrochloride salt to improve solubility, stability, and ease of handling. |

Research Findings and Optimization

- The use of Boc-protected piperazine allows selective functionalization and prevents side reactions during coupling steps.

- The Buchwald–Hartwig amination is a key step for introducing the piperazine moiety onto aromatic or heteroaromatic rings, with palladium catalysts and bulky phosphine ligands providing high yields and selectivity.

- Hydrolysis conditions are optimized to avoid degradation of the piperazine ring while ensuring complete conversion of the ester to the acid.

- Formation of the dihydrochloride salt is typically done by treatment with excess hydrochloric acid, often in ethanol or other polar solvents, to precipitate the salt as a crystalline solid.

Analytical Data Supporting Preparation

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR) confirms the structure of intermediates and the final product, with characteristic chemical shifts for piperazine protons and propanoic acid methylene groups.

- Mass spectrometry (ESI-MS) shows molecular ion peaks consistent with the expected molecular weights of intermediates and final compound.

- Purity and yield data from chromatographic purification steps demonstrate the efficiency of the synthetic route.

Summary Table of Key Reagents and Conditions

| Reagent/Condition | Purpose | Notes |

|---|---|---|

| Ethyl 3-(piperazin-1-yl)propanoate dihydrochloride | Starting material | Provides piperazine and ester functionalities |

| Potassium carbonate (K2CO3) | Base for nucleophilic substitution | Mild base, facilitates substitution |

| Palladium catalyst (Pd2(dba)3) and di-tBuXPhos ligand | Catalyze Buchwald–Hartwig amination | Enables C–N bond formation with high selectivity |

| Sodium hydroxide (NaOH) aqueous solution | Hydrolysis of ester to acid | Controlled conditions to preserve piperazine ring |

| Hydrochloric acid (HCl) | Salt formation | Produces dihydrochloride salt for stability |

常见问题

Q. What are the recommended synthetic routes for 3-(piperazin-1-yl)propanoic acid dihydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves coupling piperazine with a propanoic acid derivative, followed by dihydrochloride salt formation. Key steps include:

- Nucleophilic substitution : Reacting 3-chloropropanoic acid with piperazine under alkaline conditions (e.g., K₂CO₃ in DMF) to form the piperazine-propanoic acid intermediate .

- Acidification : Treating the intermediate with HCl gas or concentrated HCl in ethanol to precipitate the dihydrochloride salt.

Yield optimization requires precise control of temperature (40–60°C), stoichiometric excess of piperazine (1.2–1.5 equivalents), and inert atmosphere to prevent oxidation . Purity is confirmed via HPLC (>98%) and NMR .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Chromatography : Use reversed-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) to assess purity .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of piperazine protons (δ 2.5–3.5 ppm) and propanoic acid carbonyl (δ 170–175 ppm) .

- Mass spectrometry (ESI-MS) : Verify molecular ion peaks at m/z 231.1 [M+H]⁺ for the free base and 304.2 [M+2HCl+H]⁺ for the dihydrochloride .

- Elemental analysis : Match experimental C, H, N, and Cl content to theoretical values (e.g., C₈H₁₆Cl₂N₂O₂) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Highly soluble in water (>100 mg/mL at 25°C) and polar aprotic solvents (DMF, DMSO). Insoluble in nonpolar solvents (hexane, ethyl acetate) .

- Stability :

- pH : Stable in acidic conditions (pH 2–5); degrades above pH 7 due to piperazine ring hydrolysis .

- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does structural modification of the piperazine ring influence pharmacological activity in receptor-binding studies?

Piperazine derivatives modulate diverse targets (e.g., H1, 5-HT2A receptors). Modifications include:

- Substituent addition : Electron-withdrawing groups (e.g., Cl, F) at the 4-position enhance receptor affinity. For example, 3-[4-(3-chlorophenyl)piperazin-1-yl]propanoic acid shows 10-fold higher 5-HT2A binding than the unsubstituted analog .

- Ring expansion : Replacing piperazine with homopiperazine reduces off-target effects in dopamine receptor studies .

- Methodology : Radioligand displacement assays (e.g., ³H-ketanserin for 5-HT2A) and molecular docking (PDB: 6WGT) validate interactions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO-K1) or incubation times. Standardize protocols using guidelines from Reference Standards for Pharmaceutical Analysis (e.g., ISO 10993-5 for cytotoxicity) .

- Salt form : Dihydrochloride vs. free base solubility impacts bioavailability. Compare EC₅₀ values under matched buffer conditions (e.g., PBS vs. HBSS) .

- Metabolic interference : Use LC-MS/MS to identify metabolites in hepatocyte models (e.g., Human Liver Microsomes) that may mask parent compound activity .

Q. What computational strategies are effective for predicting the compound’s ADMET properties?

- QSAR models : Train models on datasets like ChEMBL to predict logP (experimental: 0.45) and blood-brain barrier permeability (predicted: low) .

- Molecular dynamics (MD) : Simulate binding stability with G-protein-coupled receptors (e.g., 100 ns MD runs in Desmond) to assess target engagement .

- Toxicity prediction : Use Derek Nexus or ProTox-II to flag potential hepatotoxicity (e.g., CYP3A4 inhibition risk) .

Q. How can researchers optimize experimental protocols for in vivo pharmacokinetic studies?

- Dosing : Administer 10 mg/kg (IV) in PBS (pH 4.5) to maintain solubility. For oral studies, use 0.5% methylcellulose as a vehicle .

- Sampling : Collect plasma at 0.5, 2, 6, and 24 hours post-dose. Analyze via LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL .

- Data interpretation : Calculate AUC₀–24 using non-compartmental analysis (Phoenix WinNonlin) and compare to in vitro clearance rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。